molecular formula C₁₃H₁₆N₂O₂ B1141015 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide CAS No. 96605-61-7

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

Cat. No.: B1141015
CAS No.: 96605-61-7
M. Wt: 232.28
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Description

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a prop-2-enoyl moiety, which is further connected to a phenyl ring substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide typically involves the reaction of 3-(dimethylamino)prop-2-enoyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized amide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted amide derivatives with various functional groups.

Scientific Research Applications

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}methacrylamide: Similar structure but with a methacrylamide group instead of an acetamide group.

    N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, while the acetamide group provides stability and potential for hydrogen bonding interactions. These features make it a versatile compound for various applications in research and industry.

Biological Activity

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, also known by its CAS number 96605-61-7, is an organic compound belonging to the class of amides. It features a dimethylamino group linked to a prop-2-enoyl moiety, which is further connected to a phenyl ring substituted with an acetamide group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The proposed mechanism involves the modulation of specific enzymes associated with cell cycle regulation and apoptosis. For instance, it may inhibit enzymes that facilitate tumor growth, thus presenting a potential avenue for cancer treatment.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer and microbial growth.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

The dimethylamino group enhances solubility and reactivity, allowing for effective interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at low concentrations, indicating its potential as an antibacterial agent .
  • Cancer Cell Proliferation : In vitro assays revealed that the compound reduced the viability of breast cancer cells by over 60% at concentrations of 50 µM after 48 hours, suggesting strong anticancer potential .
  • Mechanistic Insights : Further research focused on elucidating the specific targets within cancer cells. The compound was found to downregulate cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerReduced viability in breast cancer cells
Enzyme InhibitionDownregulation of CDKs

Properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWCFDGABJPHDI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96605-61-7
Record name Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-acetamidoacetophenone 7 (20 g, 112.9 mmol), dimethylformamide dimethyl acetal (40.3 g, 338.6 mmol) was refluxed under nitrogen for 1 hour. The reaction mixture was cooled, diluted with ethyl acetate (150 mL) and ether (150 mL). The solid was collected by filtration, triturated with a solution of ethyl acetate and hexane (1:1, 200 mL). Compound 8 was obtained as a red-orange solid (23.6 g, 101.6 mmol, 90%). GC/MS, m/z=232 at tR=15.11 min (100%). LC/MS, [M+H]′=233.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
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Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 3-acetamidoacetophenone (3 kg; Lancaster), dimethylformamide dimethylacetal (7 L; Lancaster) and toluene (12 L; Mallinckrodt) is heated at reflux and methanol collected as it is formed. The mixture is heated overnight and a precipitate forms during this time. The reaction may be monitored by TLC analysis (EtOAc: starting material Rf=0.46; product Rf=0.10) to ensure it goes to completion. The reaction mixture is cooled and the solid is collected by filtration. The cake is washed with hexanes (4 L) then dried to give 3.77 kg (95% yield) of a light yellow powder.
Quantity
3 kg
Type
reactant
Reaction Step One
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
12 L
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 30.0 g portion of 3-acetamidoacetophenone was heated with 50 ml of dimethylformamide dimethylacetal on a steam bath under inert atmosphere for 8 hours. After cooling, the precipitated material was collected by filtration to yield the desired material as orange crystals (37.20 g, mp 184°-185° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 10.4 g portion of N-(3-acetylphenyl)acetamide was reacted with 25 ml of dimethylformamide dimethylacetal for 8 hours under argon giving N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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